molecular formula C13H12O5 B1615928 ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE CAS No. 5527-76-4

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE

Cat. No.: B1615928
CAS No.: 5527-76-4
M. Wt: 248.23 g/mol
InChI Key: OJRFUZPONYSMKF-UHFFFAOYSA-N
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Description

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a methoxy group at the 5-position and an ethyl ester group at the 2-position of the benzopyran ring.

Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity.

Cellular Effects

Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can activate or inhibit transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues . The compound’s distribution can influence its bioavailability and therapeutic effects, as well as its potential toxicity.

Subcellular Localization

Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to particular cellular compartments or organelles through specific targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-2-carboxylic acid, 5-hydroxy-4-oxo-, ethyl ester
  • 4H-1-Benzopyran-2-carboxylic acid, 5-methyl-4-oxo-, ethyl ester

Uniqueness

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 5-methoxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)11-7-8(14)12-9(16-2)5-4-6-10(12)18-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRFUZPONYSMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203778
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-76-4
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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